![molecular formula C20H25BrN2O B14332471 (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene CAS No. 110008-43-0](/img/structure/B14332471.png)
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) flanked by two phenyl rings, one of which is substituted with a butyl group and the other with a bromobutoxy group. The (E)-configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene typically involves a multi-step process:
Formation of the Bromobutoxy Intermediate: The initial step involves the bromination of butanol to form 4-bromobutanol. This reaction is usually carried out using hydrobromic acid (HBr) in the presence of a catalyst.
Etherification: The 4-bromobutanol is then reacted with 4-hydroxyphenyl to form 4-(4-bromobutoxy)phenol. This step involves an etherification reaction, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Diazene Formation: The final step involves the coupling of 4-(4-bromobutoxy)phenol with 4-butylphenylhydrazine to form the desired diazene compound. This reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The bromobutoxy group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenols or amines.
Applications De Recherche Scientifique
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-[4-(4-Chlorobutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a chlorine atom instead of bromine.
(E)-1-[4-(4-Methoxybutoxy)phenyl]-2-(4-butylphenyl)diazene: Similar structure but with a methoxy group instead of bromine.
Uniqueness
(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions.
Propriétés
Numéro CAS |
110008-43-0 |
|---|---|
Formule moléculaire |
C20H25BrN2O |
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
[4-(4-bromobutoxy)phenyl]-(4-butylphenyl)diazene |
InChI |
InChI=1S/C20H25BrN2O/c1-2-3-6-17-7-9-18(10-8-17)22-23-19-11-13-20(14-12-19)24-16-5-4-15-21/h7-14H,2-6,15-16H2,1H3 |
Clé InChI |
WPHPQOJLNWVHRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)

![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
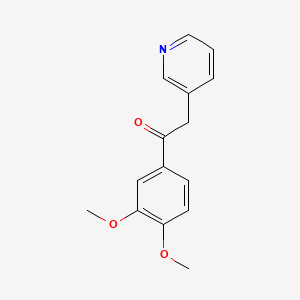

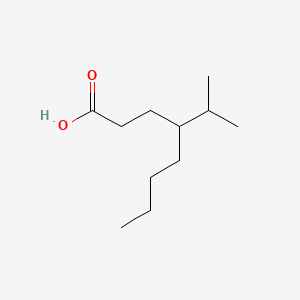
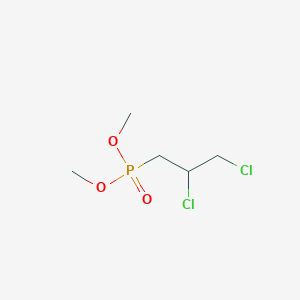
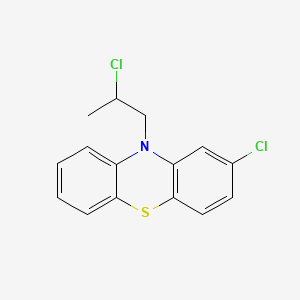

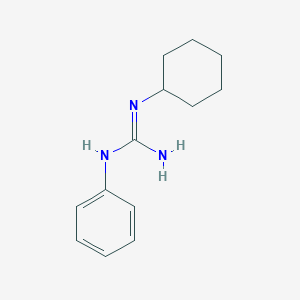
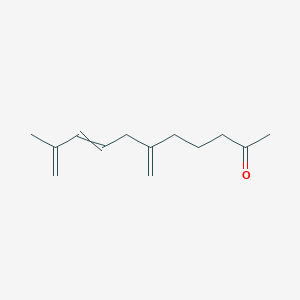

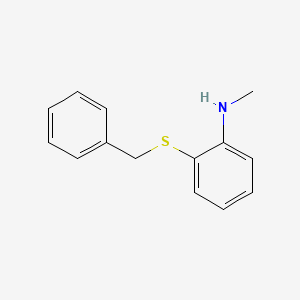
![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
